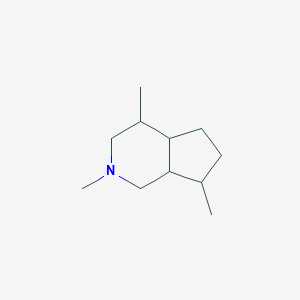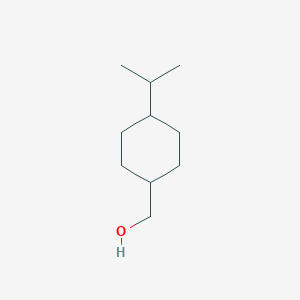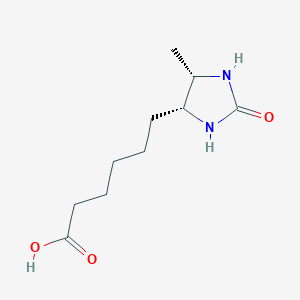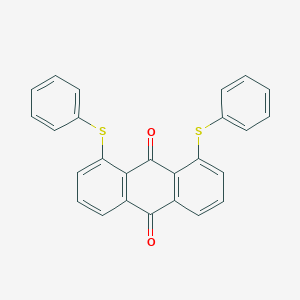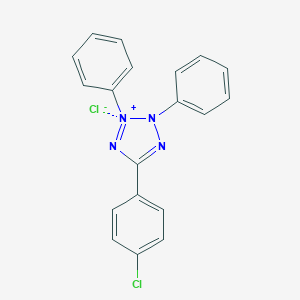
Bismuth;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of bismuth, compd. with manganese (1:1) can be achieved through various methods. One common approach involves the arc-melting technique, where bismuth and manganese are melted together in an inert atmosphere to form the desired compound. Another method is ball milling, where the elements are mechanically alloyed under controlled conditions . Industrial production often involves high-temperature synthesis followed by heat treatment to enhance the magnetic properties of the compound .
Analyse Chemischer Reaktionen
Bismuth;manganese undergoes several types of chemical reactions. It can be oxidized to form oxides of bismuth and manganese. Reduction reactions can also occur, especially in the presence of reducing agents like hydrogen. Substitution reactions are possible where other elements or compounds replace either bismuth or manganese in the structure . Common reagents used in these reactions include oxygen, hydrogen, and various halogens . The major products formed from these reactions are typically oxides, halides, and other substituted compounds .
Wissenschaftliche Forschungsanwendungen
Bismuth;manganese has a wide range of scientific research applications. In chemistry, it is studied for its magnetic properties and potential use in permanent magnets . In biology and medicine, bismuth compounds are known for their antimicrobial properties, and research is ongoing to explore the potential biomedical applications of manganese bismuthide . In industry, this compound is investigated for its use in electronic devices and sensors due to its unique magnetic and electrical properties .
Wirkmechanismus
The mechanism by which bismuth, compd. with manganese (1:1) exerts its effects is primarily related to its magnetic properties. The compound exhibits ferromagnetism, which is attributed to the alignment of magnetic moments in the manganese atoms. This alignment is influenced by the crystal structure of the compound, which allows for strong magnetic interactions . The molecular targets and pathways involved in its action are related to the magnetic domains and the interactions between manganese and bismuth atoms .
Vergleich Mit ähnlichen Verbindungen
Bismuth;manganese can be compared with other similar compounds such as bismuth ferrite (BiFeO3) and bismuth telluride (Bi2Te3). While bismuth ferrite is known for its multiferroic properties, combining both ferroelectricity and magnetism, bismuth telluride is renowned for its thermoelectric properties . The uniqueness of bismuth, compd. with manganese (1:1) lies in its specific magnetic properties, which are not as pronounced in the other bismuth compounds .
Conclusion
This compound is a compound with significant potential in various fields due to its unique magnetic properties. Its synthesis, chemical reactions, and applications in scientific research make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future applications.
Eigenschaften
CAS-Nummer |
12010-50-3 |
|---|---|
Molekularformel |
BiMn |
Molekulargewicht |
263.9184 g/mol |
IUPAC-Name |
bismuth;manganese |
InChI |
InChI=1S/Bi.Mn |
InChI-Schlüssel |
KYAZRUPZRJALEP-UHFFFAOYSA-N |
SMILES |
[Mn].[Bi] |
Kanonische SMILES |
[Mn].[Bi] |
| 12010-50-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


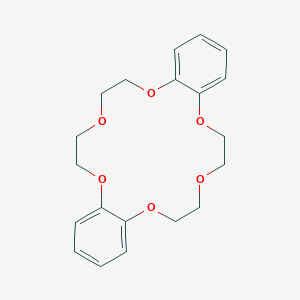
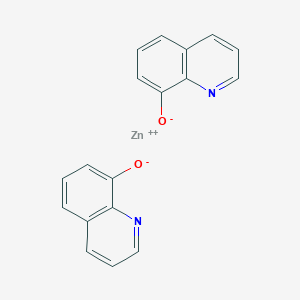
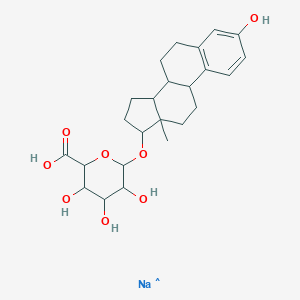


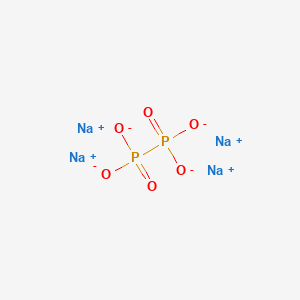
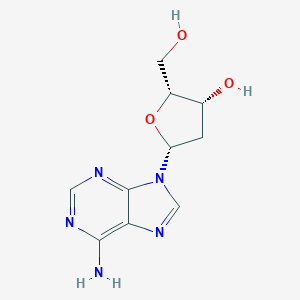
![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)

